(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 269398-85-8
VCID: VC2024653
InChI: InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
SMILES: CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

CAS No.: 269398-85-8

Cat. No.: VC2024653

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid - 269398-85-8

Specification

CAS No. 269398-85-8
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name (3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Standard InChI Key KAHQBNUMNOJEPZ-CYBMUJFWSA-N
Isomeric SMILES CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
SMILES CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C

Introduction

Physical and Chemical Properties

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a white to off-white crystalline solid characterized by its chiral nature and specific functional groups. The compound contains a carboxylic acid moiety, a Boc-protected amino group, and a p-tolyl (4-methylphenyl) substituent arranged in a specific three-dimensional orientation.

Basic Chemical Information

The compound is identified by the CAS number 269398-85-8 and possesses a molecular formula of C₁₆H₂₃NO₄ . It has a molecular weight of 293.37 g/mol and is registered in PubChem with the CID 7009755 . The structure combines the features of an amino acid derivative with a protecting group that makes it suitable for peptide chemistry applications.

Table 1: Key Identifiers and Basic Properties

PropertyValue
CAS Number269398-85-8
Molecular FormulaC₁₆H₂₃NO₄
Molecular Weight293.37 g/mol
PubChem CID7009755
SMILESO=C(O)CC@HCC1=CC=C(C)C=C1

The compound features several key functional groups that contribute to its chemical behavior: a carboxylic acid group that provides acidity and potential for derivatization, an amino group protected by a tert-butoxycarbonyl (Boc) moiety, and a p-tolyl group that contributes to the compound's lipophilicity and structural characteristics .

Solubility and Physical State

As a semi-polar compound with both hydrophilic and lipophilic functionalities, (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid demonstrates moderate solubility in organic solvents such as dichloromethane, chloroform, and methanol. The presence of the carboxylic acid group enhances its solubility in slightly basic aqueous solutions, while the lipophilic tert-butyl and p-tolyl groups contribute to its solubility in non-polar solvents .

Stereochemistry and Structural Features

Importance of R Configuration

The "R" designation in the compound name indicates a specific three-dimensional arrangement at the stereocenter located at the carbon bearing the amino group. This stereochemical configuration is crucial for the compound's biological activity and its applications in asymmetric synthesis . The R configuration gives the molecule a distinctive spatial arrangement that can influence its interactions with enzymes, receptors, and other chiral molecules.

Structural Comparison with Related Compounds

The structural features of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid can be better understood by comparing it with closely related compounds. Its enantiomer, (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (CAS: 270062-96-9), has identical physical and chemical properties but opposite stereochemistry at the chiral center .

Additionally, positional isomers with the methyl group at different positions on the phenyl ring exhibit similar but distinct properties:

Table 2: Comparison with Positional Isomers

CompoundCAS NumberPosition of Methyl GroupMolecular Weight
(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid269398-85-8para (4-position)293.37 g/mol
(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid269398-83-6meta (3-position)293.36 g/mol
(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid269398-80-3ortho (2-position)293.36 g/mol

These positional isomers share the same molecular formula and weight but differ in their three-dimensional structure and physical properties due to the different positioning of the methyl group on the phenyl ring .

QuantityApproximate Price (USD)AvailabilityPurity
100 mg$187.908-12 weeks≥98%
250 mg$278.908-12 weeks≥98%
1 g$756.908-12 weeks≥98%

The extended availability timeframe (8-12 weeks) indicates that this compound is often produced on-demand rather than kept in stock, suggesting specialized synthesis requirements and limited bulk production .

Synthetic Methods and Approaches

Traditional Synthetic Routes

Applications in Research and Industry

Use as a Protected Amino Acid Building Block

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid serves as an important building block in peptide synthesis and medicinal chemistry. The presence of the Boc protecting group makes it particularly valuable in solid-phase peptide synthesis (SPPS), where controlled and selective deprotection is essential .

The compound's specific stereochemistry (R configuration) makes it useful in the development of peptidomimetics and other compounds where three-dimensional structure is crucial for biological activity .

Pharmaceutical and Medicinal Chemistry Applications

In pharmaceutical research, this compound can serve as a precursor for developing protease inhibitors and other biologically active molecules. The p-tolyl group provides a hydrophobic moiety that can enhance membrane permeability or participate in hydrophobic interactions with target proteins .

The protected amino acid structure allows for selective modification and incorporation into larger molecular frameworks, making it valuable in drug discovery and development processes where specific three-dimensional arrangements are required for optimal biological activity.

Relationship to Deprotected Form

The Boc-protected compound can be readily converted to its deprotected form, (R)-3-amino-4-(p-tolyl)butanoic acid hydrochloride (CAS: 177839-85-9), through treatment with acid. This deprotected amino acid can directly participate in various biological processes or serve as an intermediate in further synthetic transformations .

The ability to interconvert between protected and deprotected forms adds to the versatility of this compound in chemical research and pharmaceutical development.

Spectroscopic Characterization

Spectroscopic methods provide essential tools for confirming the structure and purity of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the p-tolyl group, with the methyl protons appearing around δ 2.3 ppm in the ¹H NMR spectrum. The tert-butyl group of the Boc protecting group typically shows a strong singlet at approximately δ 1.4 ppm due to the nine equivalent protons .

Mass spectrometry confirms the molecular weight of 293.37 g/mol, with the possibility of observing characteristic fragmentation patterns such as the loss of the Boc group (loss of 100 mass units) and fragments corresponding to the p-tolyl moiety .

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